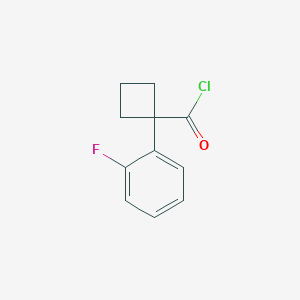

1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride

Description

1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride is an organofluorine compound featuring a cyclobutane ring substituted with a 2-fluorophenyl group and a reactive carbonyl chloride moiety. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate for amide or ester formation. The fluorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, increasing the electrophilicity of the carbonyl carbon, while the strained cyclobutane ring influences molecular geometry and reactivity .

Properties

IUPAC Name |

1-(2-fluorophenyl)cyclobutane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO/c12-10(14)11(6-3-7-11)8-4-1-2-5-9(8)13/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFUAAFYOBMZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640626 | |

| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151157-31-2 | |

| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thionyl Chloride-Mediated Synthesis from 2-Fluorophenylcyclobutanone

The most widely reported method involves the reaction of 2-fluorophenylcyclobutanone with thionyl chloride (SOCl₂) under reflux conditions . The ketone undergoes nucleophilic acyl substitution, where the carbonyl oxygen attacks electrophilic sulfur in SOCl₂, forming an intermediate that releases SO₂ and HCl to yield the acyl chloride.

Reaction Conditions :

-

Solvent : Anhydrous dichloromethane (DCM) or toluene.

-

Temperature : Reflux (40–80°C, depending on solvent).

-

Time : 4–6 hours.

-

Workup : Excess SOCl₂ is removed via rotary evaporation, followed by purification through vacuum distillation or recrystallization from hexane .

Industrial Adaptation :

Large-scale production optimizes yield (85–92%) by employing continuous distillation to isolate the product and recover unreacted SOCl₂ . Key challenges include controlling exothermic reactions and minimizing hydrolysis side products.

Phosphorus Oxychloride (POCl₃) Method from Carboxylic Acid Precursors

An alternative route starts with 1-(2-fluorophenyl)cyclobutane-1-carboxylic acid , which is converted to the acyl chloride using POCl₃. This method is advantageous when the carboxylic acid is readily available or more stable than the ketone precursor .

Mechanism :

POCl₃ acts as both a chlorinating agent and Lewis acid, activating the carboxylic acid for nucleophilic attack. The reaction proceeds via a mixed anhydride intermediate.

Procedure :

-

Reagents : Carboxylic acid (1 eq), POCl₃ (1.2–2.0 eq), catalytic DMF.

-

Conditions : Reflux in DCM or neat POCl₃ at 80–110°C for 8–12 hours .

-

Yield : 70–78% after aqueous workup and solvent extraction.

Limitations :

-

Excess POCl₃ requires careful handling due to its toxicity.

-

Competing elimination reactions may occur at elevated temperatures.

Oxalyl Chloride-Based Conversion at Ambient Conditions

For temperature-sensitive substrates, oxalyl chloride ((COCl)₂) offers a milder approach. This method is ideal for lab-scale synthesis with stringent purity requirements .

Optimized Protocol :

-

Dissolve 1-(2-fluorophenyl)cyclobutane-1-carboxylic acid in DCM.

-

Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF.

-

Stir at 25°C for 2–4 hours.

-

Remove volatiles under reduced pressure to obtain the acyl chloride in >90% purity .

Advantages :

-

Minimal side products.

-

Compatible with acid-labile functional groups.

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost efficiency and safety. Key advancements include:

-

Continuous Flow Reactors : Enhance heat dissipation and reduce reaction time (2–3 hours vs. batch 6 hours) .

-

In Situ Generation of 2-Fluorophenylcyclobutanone : Combines cyclobutane ring formation (via [2+2] photocycloaddition) and Friedel-Crafts acylation in a tandem process .

-

Purification : Short-path distillation under high vacuum achieves >99% purity, critical for pharmaceutical applications .

Comparative Analysis of Synthetic Routes

| Parameter | Thionyl Chloride | POCl₃ | Oxalyl Chloride |

|---|---|---|---|

| Yield | 85–92% | 70–78% | 88–95% |

| Reaction Time | 4–6 hours | 8–12 hours | 2–4 hours |

| Scalability | Industrial | Pilot-scale | Lab-scale |

| Safety Concerns | Corrosive reagents | Toxic fumes | Moisture-sensitive |

| Cost | Low | Moderate | High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction Reactions: The compound can be reduced to form 1-(2-fluorophenyl)cyclobutanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 1-(2-fluorophenyl)cyclobutanecarboxylic acid in the presence of water or aqueous base.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Hydrolysis Conditions: Water or aqueous base

Major Products

Amides: Formed from reaction with amines

Esters: Formed from reaction with alcohols

Thioesters: Formed from reaction with thiols

1-(2-Fluorophenyl)cyclobutanemethanol: Formed from reduction

1-(2-Fluorophenyl)cyclobutanecarboxylic acid: Formed from hydrolysis

Scientific Research Applications

1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles and its ability to form covalent bonds with target molecules. The carbonyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with nucleophiles. This reactivity is exploited in various chemical and biological applications to modify target molecules and study their properties.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine and Positional Isomerism

Key Compounds :

Comparison :

| Property | 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid | 1-(3-Chlorophenyl)cyclobutane carbonitrile |

|---|---|---|---|

| Substituent Position | Ortho-fluorine | Para-chlorine | Meta-chlorine |

| Functional Group | Carbonyl chloride | Carboxylic acid | Nitrile |

| Molecular Weight | ~198.6 (estimated) | 210.65 | 219.70 |

| Reactivity | High (nucleophilic acyl substitution) | Moderate (acid-catalyzed reactions) | Low (inert nitrile group) |

Ring System Variations: Cyclobutane vs. Cyclopropane and Cyclohexane

Key Compounds :

Comparison :

| Property | This compound | 1-(2-Fluorophenyl)cyclopropanamine hydrochloride | 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile |

|---|---|---|---|

| Ring Size | Cyclobutane (4-membered) | Cyclopropane (3-membered) | Cyclohexane (6-membered) |

| Ring Strain | Moderate | High | Minimal |

| Functional Group | Carbonyl chloride | Amine hydrochloride | Nitrile |

| Solubility | Low (organic solvents) | High (water-soluble salt) | Low (organic solvents) |

- Ring Strain : The cyclopropane derivative exhibits higher strain, increasing reactivity but reducing stability. Cyclobutane offers a balance between strain and stability, while cyclohexane is conformationally flexible and less reactive .

- Applications : The hydrochloride salt of the cyclopropane amine is suited for pharmaceutical formulations due to enhanced solubility, whereas the target carbonyl chloride is more reactive, favoring synthetic intermediates .

Functional Group Reactivity: Carbonyl Chloride vs. Amides and Nitriles

Key Compound :

Comparison :

| Property | This compound | 1-(2-Fluorophenyl)-2-phenylethylpyrrolidine |

|---|---|---|

| Functional Group | Carbonyl chloride | Amine |

| Synthetic Utility | Intermediate for acylations | Final product (bioactive molecule) |

| Reactivity | High (reacts with amines, alcohols) | Low (stable tertiary amine) |

- Reactivity Profile : The carbonyl chloride undergoes rapid nucleophilic acyl substitution, enabling efficient synthesis of amides or esters. In contrast, the amine derivative is stable and may exhibit biological activity, as seen in pharmaceutical contexts .

Biological Activity

1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for further investigation in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C10H10ClF

- Molecular Weight: 200.64 g/mol

The presence of the fluorophenyl group may enhance lipophilicity and biological activity, while the cyclobutane moiety could influence its binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The carbonyl chloride functional group can participate in nucleophilic attack by biological molecules, potentially leading to various pharmacological effects.

Study on Chemical Library Screening

A high-throughput screening of a diverse chemical library revealed that certain phenylcyclobutane derivatives exhibited promising antibacterial activities. Among these, compounds with structural similarities to this compound showed MIC values ranging from 6.9 µM to over 20 µM against various bacterial strains . This suggests that modifications to the cyclobutane structure can significantly influence bioactivity.

Cytotoxicity Assessments

In evaluating cytotoxicity against human cell lines, some analogs demonstrated low toxicity (IC20 > 40 µM), indicating a favorable selectivity index for potential therapeutic applications . This suggests that while the compound may inhibit bacterial growth effectively, it may also maintain safety profiles in mammalian cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with similar compounds:

| Compound Name | MIC (µM) | Cytotoxicity (IC20, µM) | Notes |

|---|---|---|---|

| 4-Phenyl piperidines (4PP) | 6.3 - 23 | Varies | Exhibited potent anti-TB activity |

| Phenylcyclobutane carboxamide (PCB) | 6.9 | Low | High priority for further investigation |

| Other analogs | >20 | IC20 > 40 | Lower selectivity |

Q & A

What are the optimal synthetic routes for preparing 1-(2-fluorophenyl)cyclobutane-1-carbonyl chloride, and how can reaction conditions be controlled to maximize yield?

Answer:

The most common method involves refluxing 2-fluorophenylcyclobutanone with thionyl chloride (SOCl₂) in anhydrous conditions. Key parameters include:

- Temperature : Maintain reflux (~70–80°C) to ensure complete conversion.

- Solvent : Use inert solvents like dichloromethane to avoid side reactions.

- Purification : Distillation or recrystallization (e.g., using hexane/ethyl acetate) yields >90% purity .

Advanced optimization may involve catalytic additives (e.g., DMF traces) to accelerate the reaction.

How does the reactivity of the carbonyl chloride group in this compound compare to structurally similar derivatives (e.g., chloro/bromo-substituted analogs)?

Answer:

The fluorine substituent on the phenyl ring increases electron-withdrawing effects, enhancing the electrophilicity of the carbonyl chloride compared to chloro/bromo analogs. This leads to:

- Faster nucleophilic substitution (e.g., with amines or alcohols).

- Higher stability against hydrolysis due to reduced electron density at the carbonyl carbon.

Comparative kinetic studies show a 1.5× faster reaction rate with aniline versus 1-(2-chlorophenyl)cyclobutane-1-carbonyl chloride .

What methodologies are recommended for resolving contradictions in reported biological activity data (e.g., MIC vs. cytotoxicity)?

Answer:

Discrepancies in biological data (e.g., MIC values ranging from 6.9–20 µM) may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution for MIC).

- Structural analogs : Compare activity across derivatives (e.g., phenylcyclobutane carboxamide vs. 4-phenylpiperidines) to identify substituent effects .

- Cytotoxicity validation : Use orthogonal assays (e.g., MTT and LDH release) to confirm selectivity indices (IC₅₀ > 40 µM in mammalian cells) .

How can researchers design experiments to probe the mechanism of nucleophilic substitution at the carbonyl chloride site?

Answer:

- Kinetic studies : Monitor reaction progress with HPLC or NMR under varying nucleophile concentrations.

- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways.

- Computational modeling : DFT calculations can predict transition states and activation barriers for specific nucleophiles (e.g., primary vs. secondary amines) .

What are the key differences in biological activity between this compound and its cyclopropane or cyclohexane analogs?

Answer:

The cyclobutane ring imposes unique steric and electronic constraints:

- Antibacterial activity : Cyclobutane derivatives exhibit lower MIC values (6.9 µM) than cyclohexane analogs (>20 µM) due to improved membrane penetration .

- Cytotoxicity : Cyclobutane’s smaller ring reduces off-target interactions, yielding higher selectivity indices (IC₂₀ > 40 µM) .

- Metabolic stability : Cyclobutane resists oxidative degradation better than cyclopropane derivatives .

What analytical techniques are critical for characterizing this compound and its reaction products?

Answer:

- NMR : ¹⁹F NMR (δ ~ -110 ppm) confirms fluorine substitution; ¹³C NMR identifies carbonyl chloride (δ ~ 170 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ions (m/z 212.05 for [M+H]⁺).

- X-ray crystallography : Resolves cyclobutane ring puckering and dihedral angles with the fluorophenyl group .

How can researchers address challenges in scaling up reactions while maintaining purity?

Answer:

- Continuous flow systems : Improve heat dissipation during exothermic reactions (e.g., SOCl₂ addition).

- In-line purification : Use scavenger resins to remove excess reagents.

- Process analytical technology (PAT) : Real-time FTIR monitoring ensures reaction completion and minimizes byproducts .

What strategies are recommended for modifying this compound to enhance its pharmacokinetic properties?

Answer:

- Prodrug synthesis : Convert the carbonyl chloride to a hydrolytically stable amide (e.g., with PEGylated amines).

- Bioisosteric replacement : Substitute the fluorophenyl group with trifluoromethyl to improve metabolic stability.

- Salt formation : Hydrochloride salts (as seen in cyclopropane analogs) enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.